1-Bromo-3-cyclopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopentylbenzene is an organic compound with the molecular formula C11H13Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a cyclopentyl group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopentylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopentylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 3-cyclopentylbenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of 3-cyclopentylphenol or 3-cyclopentylbenzoic acid.
Oxidation Reactions: Formation of 3-cyclopentylbenzaldehyde or 3-cyclopentylbenzoic acid.
Reduction Reactions: Formation of 3-cyclopentylbenzene.
Scientific Research Applications
1-Bromo-3-cyclopentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological systems.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopentylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopentyl group contribute to its reactivity and binding affinity towards various biological and chemical entities. The compound can act as a precursor for the formation of reactive intermediates, which then participate in further chemical transformations .
Comparison with Similar Compounds
1-Bromo-4-cyclopentylbenzene: Similar structure but with the cyclopentyl group at the fourth position.
1-Bromo-2-cyclopentylbenzene: Similar structure but with the cyclopentyl group at the second position.
1-Chloro-3-cyclopentylbenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom makes it a versatile intermediate for various substitution and coupling reactions, while the cyclopentyl group imparts steric and electronic effects that can be exploited in the design of new compounds .
Biological Activity
1-Bromo-3-cyclopentylbenzene is an organic compound with the molecular formula C11H13Br and a molecular weight of 225.12 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antibacterial and antifungal applications.
Biological Activity Overview
This compound has been investigated for its antimicrobial properties , showing effectiveness against various pathogens. Its structure allows it to interact with biological systems, potentially leading to significant therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the compound's broad-spectrum antibacterial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds similar to this compound have demonstrated efficacy against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Efficacy of this compound
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective | |
Escherichia coli | Moderate | |
Pseudomonas aeruginosa | Limited | |
Candida albicans | Effective |
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes. The halogenated aromatic structure may interfere with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.
Case Study 1: Antimicrobial Screening
A study conducted on a series of brominated aromatic compounds, including this compound, revealed significant antimicrobial activity. The compound was tested against a panel of pathogens using standard disk diffusion methods. Results indicated that it inhibited the growth of several strains, particularly those associated with skin infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of halogenated benzenes has shown that variations in substituents significantly affect biological activity. In one study, derivatives of this compound were synthesized and tested for their antibacterial properties. The results demonstrated that modifications to the cyclopentyl group enhanced activity against specific Gram-positive bacteria .
Properties
IUPAC Name |
1-bromo-3-cyclopentylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXDKHEWUGZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.